molecular formula C9H6N2O4 B078227 2,4-Dihydroxy-3-nitroquinoline CAS No. 15151-57-2

2,4-Dihydroxy-3-nitroquinoline

Cat. No. B078227
CAS RN: 15151-57-2
M. Wt: 206.15 g/mol
InChI Key: SHZUGBYEPDMAPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dihydroxy-3-nitroquinoline derivatives can be achieved through various methods. A notable approach involves the reaction of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins, such as beta-nitrostyrenes, in the presence of DABCO. This reaction produces 2-Aryl-3-nitro-1,2-dihydroquinolines, which can then be converted into 3-nitro-2-substituted-quinolines upon treatment with DDQ or silica gel. This method demonstrates the versatility of starting materials and the efficiency of the synthesis process for obtaining 3-nitroquinoline derivatives (Yan et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-3-nitroquinoline and its derivatives is characterized by various spectroscopic techniques, including NMR and X-ray diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the synthesis and crystal structure of nitro-regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline were elucidated using X-ray diffraction, showcasing the compound's stereochemistry and molecular packing influenced by hydrogen bonding and van der Waals interactions (Bohórquez et al., 2013).

Chemical Reactions and Properties

2,4-Dihydroxy-3-nitroquinoline undergoes a variety of chemical reactions, highlighting its reactive nature and chemical versatility. For example, the reaction with beta-nitrostyrenes leads to the formation of nitroquinoline derivatives through a process that can involve unique rearrangement products, indicating the compound's ability to participate in complex chemical transformations (Yan et al., 2004).

Scientific Research Applications

  • Anticancer Applications :

    • Novel compounds related to 2,4-Dihydroxy-3-nitroquinoline, such as 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, have been synthesized and evaluated for antiproliferative activity against human lung and colon cancer cell lines. Certain compounds showed excellent anticancer activity, comparable to erlotinib, a standard anticancer drug (Chauhan et al., 2015).
    • Another study on the anticancer activity of new 2-glyco-3-nitro-1,2-dihydroquinolines and quinolines synthesized under solventless conditions showed promising cytotoxicity and antiproliferative activity against human solid tumor cell lines (Luque-Agudo et al., 2018).
  • Mutagenic and Carcinogenic Properties :

    • The clastogenicity (ability to induce chromosomal damage) of 4-Nitroquinoline 1-oxide (4NQO), a compound related to 2,4-Dihydroxy-3-nitroquinoline, is cell-type dependent and linked to its cytotoxicity, exposure length, and p53 proficiency. 4NQO is more effective as a point mutagen than a clastogen (Brüsehafer et al., 2015).
    • A study exploring the interaction of 4-Nitroquinoline 1-oxide and its derivatives with DNA in vivo, highlights the correlation between carcinogenicity and interaction with DNA (Matsushima et al., 1967).
  • DNA Damage and Protection :

    • A study on novel 2,4-dihydroxyquinoline dyes revealed their potential in DNA protection, antimicrobial activities, and anticancer effects. Certain compounds showed significant cytotoxicity against cancer cell lines and a high capacity for binding to DNA (Şener et al., 2018).

Safety And Hazards

Safety information suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It’s also recommended to avoid breathing mist, gas, or vapors .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on the synthesis of functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety .

properties

IUPAC Name

4-hydroxy-3-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZUGBYEPDMAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715674
Record name 4-Hydroxy-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-3-nitroquinoline

CAS RN

15151-57-2
Record name 4-Hydroxy-3-nitro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15151-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-nitro-2(1H)-quinolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Izumi, J Sakaguchi, M Takeshita, H Tawara… - Bioorganic & medicinal …, 2003 - Elsevier
Structural modification of imiquimod (1), which is known as an interferon-α (IFN-α) inducer, for the aim of finding a novel and small-molecule tumor necrosis factor-α (TNF-α) suppressor …
Number of citations: 38 www.sciencedirect.com
R Hardman, MW Partridge - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… Peroxide oxidation of quinisatin oxime, produced by treatment of 2-amino-4-hydroxyquinoline with nitrous acid,l was unsatisfactory, since it gave only 2 : 4-dihydroxy-3nitroquinoline. No …
Number of citations: 13 pubs.rsc.org
R Kayarmar, GK Nagaraja, M Bhat, P Naik… - Medicinal Chemistry …, 2014 - Springer
In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-…
Number of citations: 9 link.springer.com
AJ Burt - 2021 - search.proquest.com
Pharmacologic agents for cancer immunotherapy have traditionally been dominated by macromolecules. Developments in the field of immunology around the turn of the century have …
Number of citations: 3 search.proquest.com
Y Chen, S Zhi, J Ou, J Gao, L Zheng, M Huang, S Du… - ACS …, 2023 - ACS Publications
Tumor immunotherapy has shown considerable therapeutic potential in the past few years, but the clinical response rate of immunotherapy is less than 20%. Encountering the high …
Number of citations: 3 pubs.acs.org

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